molecular formula C19H22N2OS B2806842 (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone CAS No. 2034291-47-7

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone

Cat. No. B2806842
CAS RN: 2034291-47-7
M. Wt: 326.46
InChI Key: QXNOUHMOVSCDHH-UHFFFAOYSA-N
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Description

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C19H22N2OS and its molecular weight is 326.46. The purity is usually 95%.
BenchChem offers high-quality (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Butyrylcholinesterase Inhibitors and Anti-Aβ Aggregation Activity

A study by (Jiang et al., 2019) focused on the design and synthesis of selective butyrylcholinesterase (BChE) inhibitors derived from the 3,4-dihydroisoquinolin-2(1H)-yl structure. These compounds showed potential for targeting Alzheimer's disease by inhibiting BChE and reducing amyloid-beta (Aβ) aggregation, a key factor in the disease's progression.

Synthesis and Structural Characterization

In research by (Bonilla-Castañeda et al., 2022), a compound structurally related to 3,4-dihydroisoquinolin-2(1H)-yl was synthesized and characterized. These derivatives have shown relevance as therapeutic agents with anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties.

Ruthenium-Chelated Bis(heterocyclo)methanides

In a study by (Panda et al., 2019), researchers explored the reactivity of bis(heterocyclo)methanides, including 3,4-dihydroisoquinolin-2(1H)-yl derivatives, with ruthenium. This work provides insights into the redox tunability of these compounds and their potential applications in areas like catalysis and materials science.

Histamine-3 Receptor Antagonists

A study by (Zhou et al., 2012) reported the synthesis of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. These compounds could have therapeutic applications for neurological and psychiatric disorders.

Synthesis and Crystal Structure Studies

In their research, (Huang et al., 2021) synthesized boric acid ester intermediates structurally related to 3,4-dihydroisoquinolin-2(1H)-yl. The study provides insights into their molecular structures, electrostatic potential, and other physicochemical properties.

Phosphorescence Studies

(Tsuboyama et al., 2003) conducted phosphorescence studies on iridium complexes containing 2-(5-methylthiophen-2-yl)pyridinato, which is structurally related to the compound of interest. Their findings have implications for applications in organic light-emitting diodes (OLEDs).

Antimicrobial Activity

(Desai et al., 2016) synthesized and evaluated novel quinoline derivatives bearing pyrazoline and pyridine analogues, including compounds structurally related to 3,4-dihydroisoquinolin-2(1H)-yl, for their antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-14-6-7-18(23-14)19(22)21-11-9-17(13-21)20-10-8-15-4-2-3-5-16(15)12-20/h2-7,17H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNOUHMOVSCDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone

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